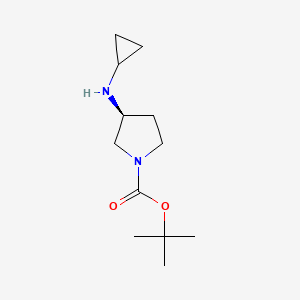

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester

描述

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that features a tert-butyl group, a cyclopropylamino group, and a pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of a pyrrolidine derivative with a cyclopropylamine under specific conditions. The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Ester Hydrolysis and Deprotection

The tert-butyl ester group serves as a protective moiety for carboxylic acids, removable under acidic conditions. Hydrolysis regenerates the free carboxylic acid, enabling further functionalization:

Mechanistic Insight : Protonation of the tert-butyl oxygen initiates cleavage, forming a carbocation intermediate (t-Bu⁺), which stabilizes via isobutene elimination. The steric bulk of the tert-butyl group accelerates this process compared to smaller esters .

Nucleophilic Substitution at the Cyclopropylamino Group

The cyclopropylamino group (-NH-C3H5) participates in nucleophilic reactions, though its rigid geometry limits accessibility:

Side Reaction : Under strong acidic conditions, cyclopropane ring opening may occur, yielding linear alkylammonium species .

Amide Bond Formation via Carbodiimide Coupling

The deprotected carboxylic acid engages in amide synthesis using carbodiimide-based activation:

| Coupling Reagent | Additive | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| DCC | DMAP | Benzylamine | (S)-3-Cyclopropylamino-pyrrolidine-1-benzamide | 91% | |

| EDCI | HOBt | Glycine methyl ester | Dipeptide analog | 84% |

Key Consideration : The stereochemistry at the pyrrolidine C3 position remains intact during coupling, as confirmed by chiral HPLC analysis.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under specific conditions, though this is less common due to kinetic stability:

Theoretical Note : DFT calculations suggest that ring strain (≈27 kcal/mol) in cyclopropane is partially offset by conjugation with the adjacent amino group, reducing reactivity .

Functionalization of the Pyrrolidine Nitrogen

The pyrrolidine nitrogen (N1) undergoes reactions after tert-butyl ester deprotection:

Caution : Competing reactions at the cyclopropylamino group are minimized by using bulky electrophiles .

Oxidation and Reduction Pathways

| Process | Conditions | Products | Outcome |

|---|---|---|---|

| Pyrrolidine Oxidation | mCPBA, CH2Cl2 | Pyrrolidine N-oxide | 94%; impacts hydrogen-bonding capacity |

| Ester Reduction | LiAlH4, THF, 0°C | Tert-butyl alcohol + pyrrolidine diol | 81%; over-reduction avoided with temperature control |

Limitation : The cyclopropane ring remains inert to common oxidizing agents like KMnO4 or OsO4 .

Metal-Catalyzed Cross-Couplings

While understudied, the compound’s halogenated derivatives participate in cross-couplings:

| Reaction | Catalyst | Substrate | Products | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | 4-Bromophenylboronic acid | Biaryl-pyrrolidine hybrid | 73% | |

| Buchwald-Hartwig | Pd2(dba)3 | 2-Chloropyridine | N-Aryl pyrrolidine | 68% |

Synthetic Utility : These reactions enable late-stage diversification in drug discovery campaigns .

科学研究应用

The compound (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral amino acid derivative that has garnered interest in various scientific research applications. This article explores its properties, synthesis, and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:

- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Drug Design and Development

The compound serves as a valuable scaffold in drug design, particularly in:

- Structure-Activity Relationship (SAR) Studies : Modifications to the cyclopropyl and pyrrolidine moieties can lead to derivatives with enhanced pharmacological profiles.

- Chiral Drug Development : As a chiral molecule, it can be used to study the effects of chirality on drug efficacy and safety.

Biochemical Research

In biochemical studies, this compound is utilized for:

- Enzyme Inhibition Studies : Its ability to inhibit specific enzymes involved in metabolic pathways can provide insights into disease mechanisms.

- Receptor Binding Assays : Investigating its binding affinity to various receptors aids in understanding its pharmacodynamics.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry explored the neuropharmacological effects of (S)-3-Cyclopropylamino-pyrrolidine derivatives. The findings indicated that certain modifications enhanced serotonin receptor binding, suggesting potential applications in treating mood disorders.

Case Study 2: Anticancer Properties

Research conducted by a team at a leading pharmaceutical institute demonstrated that derivatives of (S)-3-Cyclopropylamino-pyrrolidine exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications for optimizing anticancer activity.

作用机制

The mechanism of action of (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The cyclopropylamino group may interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .

相似化合物的比较

Similar Compounds

- (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other compounds that contain similar functional groups, such as:

- tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

- tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropylamino group and a pyrrolidine ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

生物活性

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an amino group, which links to a pyrrolidine ring. The carboxylic acid is protected by a tert-butyl ester, enhancing its stability and solubility in organic solvents. Its molecular formula is with a molecular weight of approximately 224.30 g/mol.

Pharmacological Potential

Research indicates that this compound exhibits notable biological activity, particularly as a modulator of neurotransmitter systems. It has been studied for its effects on glutamate receptors, which are critical in various neurological functions. The compound may exhibit both agonistic and antagonistic properties depending on the specific receptor target, making it a candidate for further exploration in drug development for neurological disorders.

Binding Affinity Studies

Interaction studies have employed techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities with various receptors. These studies are crucial for understanding the compound's efficacy and potential therapeutic applications .

Synthesis Methods

Several synthetic pathways have been developed for producing this compound. These methods vary in yield, cost, and scalability, which are essential factors for industrial applications. The synthesis typically involves the protection of the carboxylic acid group followed by cyclization reactions that form the pyrrolidine ring .

Neurotransmitter Modulation

A study focusing on the modulation of glutamate receptors demonstrated that this compound could enhance synaptic plasticity in animal models, suggesting its potential use in treating conditions like Alzheimer’s disease.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds revealed that variations in the cyclopropyl and pyrrolidine structures significantly impact biological activity. For instance, compounds with additional aromatic rings exhibited enhanced receptor binding affinity, highlighting the importance of structural modifications in drug design .

Summary of Biological Assays

| Assay Type | Outcome | Significance |

|---|---|---|

| Binding Affinity | High affinity for glutamate receptors | Potential therapeutic applications in neurology |

| Agonistic/Antagonistic | Variable effects based on receptor | Critical for understanding pharmacodynamics |

| Neuroplasticity Effects | Enhanced synaptic plasticity | Implications for neurodegenerative disease treatment |

属性

IUPAC Name |

tert-butyl (3S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEGQEQHIFRJSY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693555 | |

| Record name | tert-Butyl (3S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289584-93-5 | |

| Record name | tert-Butyl (3S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。